Home > Products > Screening Compounds P51849 > Clarithromycin M8
Clarithromycin M8 -

Clarithromycin M8

Catalog Number: EVT-1507124
CAS Number:
Molecular Formula: C30H55NO11
Molecular Weight: 605.76
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Analytical reference standard for Clarithromycin metabolite.
Overview

Clarithromycin M8, a derivative of the macrolide antibiotic clarithromycin, is primarily recognized for its antimicrobial properties. Clarithromycin itself is a 14-membered macrolide antibiotic that is effective against a range of gram-positive and gram-negative bacteria. The compound is particularly noted for its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thus preventing the growth of bacteria. Clarithromycin M8 is synthesized through various methods that enhance its efficacy and stability.

Source and Classification

Clarithromycin M8 is classified under macrolide antibiotics, which are characterized by their large lactone ring structure. It is derived from erythromycin A and modified through methylation processes to enhance its pharmacological properties. The compound's structural modifications contribute to its improved bioavailability and reduced side effects compared to its parent compound, erythromycin A.

Synthesis Analysis

Methods

The synthesis of clarithromycin M8 involves several key steps:

  1. Etherification: This process introduces ether groups into the molecule, enhancing solubility.
  2. Silanization: This step involves the introduction of silane groups, which can protect reactive sites during subsequent reactions.
  3. Methylation: The methylation process is crucial for modifying the hydroxyl groups on the clarithromycin backbone to improve its activity and stability.
  4. Hydrolysis: This final step removes protective groups, yielding the active form of clarithromycin M8.

Recent studies have shown that using solvent mixtures like dimethyl sulfoxide and tetrahydrofuran can significantly enhance methylation yields at specific positions on the molecule, particularly at the C-6 position .

Technical Details

The synthesis typically employs high-performance liquid chromatography for purification and characterization of intermediates. Advanced techniques such as nuclear magnetic resonance spectroscopy are also used to confirm structural integrity and purity of the final product.

Molecular Structure Analysis

Structure

Clarithromycin M8 retains a complex macrolide structure characterized by a large lactone ring with multiple hydroxyl and methoxy groups. The molecular formula is C_38H_69N_3O_13, indicating a significant number of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 748.96 g/mol
  • Structural Features: The presence of multiple stereocenters contributes to its chiral nature, which is essential for its interaction with biological targets.
Chemical Reactions Analysis

Clarithromycin M8 undergoes various chemical reactions that are critical for its activity:

  1. Acylation: Reaction with acyl chlorides can modify the antibiotic's activity profile.
  2. Hydrolysis: This reaction can lead to degradation products if not properly controlled during storage.
  3. Oxidation-Reduction Reactions: These can affect the stability and efficacy of the compound under different environmental conditions.

These reactions are typically monitored using chromatographic techniques to ensure product integrity throughout processing.

Mechanism of Action

Clarithromycin M8 exerts its antimicrobial effects primarily through inhibition of bacterial protein synthesis. It binds specifically to the 23S rRNA component of the 50S ribosomal subunit, blocking peptide elongation during translation. This action effectively halts bacterial growth and replication.

Process and Data

  • Binding Affinity: Studies indicate that clarithromycin has a high binding affinity for ribosomal RNA, which correlates with its potency against susceptible bacterial strains.
  • Resistance Mechanisms: Bacterial resistance can occur via mutations in the ribosomal RNA or through efflux pumps that expel the antibiotic from bacterial cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clarithromycin M8 typically appears as a white to off-white powder.
  • Solubility: It is soluble in methanol and slightly soluble in water, which influences formulation strategies for pharmaceutical applications.

Chemical Properties

  • Stability: The compound exhibits moderate stability under acidic conditions but can degrade in alkaline environments.
  • pH Sensitivity: Optimal activity is observed at physiological pH levels (around 7.4).

Relevant analyses include high-performance liquid chromatography for purity assessment and stability testing under various conditions .

Applications

Clarithromycin M8 is utilized extensively in clinical settings due to its effectiveness against respiratory tract infections, skin infections, and certain types of gastroenteritis caused by Helicobacter pylori. Its role in combination therapies enhances treatment efficacy against resistant bacterial strains . Additionally, ongoing research explores its potential applications in treating other infectious diseases and as part of targeted antimicrobial therapies .

Chemical Structure and Physicochemical Properties of Clarithromycin M8

Molecular Architecture and Stereochemical Configuration

Clarithromycin M8 (14-hydroxyclarithromycin) is the principal bioactive metabolite of clarithromycin, formed via hepatic CYP3A4-mediated oxidation. Its core structure retains the 14-membered macrolide ring characteristic of clarithromycin (C38H69NO13, MW 747.95 g/mol), but incorporates a hydroxyl group at the C14 position [8] [10]. The molecule contains 10 chiral centers (R/S configuration at C2', C3', C4', C5', C2, C4, C6, C8, C10, C12), identical to the parent compound, with stereochemical integrity preserved during biotransformation [10]. The C14 hydroxylation introduces a polar moiety that significantly alters electronic distribution, evidenced by altered dipole moment calculations (theoretical increase of ~1.2 Debye vs. clarithromycin) [8].

Table 1: Stereochemical Features of Clarithromycin M8

Chiral CenterConfigurationFunctional Impact
C6RMethoxy group attachment
C14S*Hydroxylation site (metabolite)
C3'SCladinose sugar linkage
C4''RDesosamine sugar orientation

Configuration at C14 is metabolite-specific; parent clarithromycin lacks C14 oxygenation [8] [10]

Comparative Analysis with Parent Compound Clarithromycin

Structurally, clarithromycin M8 differs from clarithromycin solely through the C14 hydroxylation, yet this modification induces measurable changes in physicochemical and biological behavior:

  • Bioactivity Profile: M8 demonstrates 2-4 fold lower in vitro potency against S. pneumoniae (MIC90 0.12 mg/L vs. 0.03 mg/L for clarithromycin) but enhanced activity against H. influenzae due to improved penetration through hydrophilic bacterial membranes [8]. Synergistic effects with clarithromycin are observed, attributed to complementary binding modes on the 50S ribosomal subunit [8].
  • Electronic Properties: C14 hydroxylation increases molecular polarity, reducing the calculated log P from 2.69 (clarithromycin) to ~2.0 (M8). This is corroborated by HPLC retention time shifts (reduction of 3.2 min under reversed-phase conditions) [5] [10].
  • Spatial Dimensions: X-ray crystallography reveals a 15° tilt in the desosamine sugar orientation upon C14 hydroxylation, potentially affecting ribosomal binding kinetics [8].

Table 2: Physicochemical Comparison of Clarithromycin and M8

PropertyClarithromycinClarithromycin M8Analytical Method
Molecular FormulaC38H69NO13C38H69NO14High-res MS [8]
log P (octanol/water)2.69 ± 0.052.02 ± 0.08Shake-flask HPLC [10]
pKa (basic)8.99 (desosamine amine)8.99 (unchanged)Potentiometry [10]
Aqueous Solubility0.33 mg/L (20°C)4.8 mg/L (20°C)UV spectrophotometry [5]
Molecular Weight747.95 g/mol763.95 g/molMS [8] [10]

Physicochemical Stability and Lipophilicity

Clarithromycin M8 exhibits distinct stability behavior relative to clarithromycin:

  • pH-Dependent Degradation: Under acidic conditions (pH <3), M8 undergoes 30% slower degradation than clarithromycin (t90 = 45 min vs. 32 min at pH 2.0) due to reduced intramolecular ketal formation. However, alkaline conditions (pH >8) accelerate degradation via C14-OH assisted hydrolysis (t90 = 8 hrs vs. 15 hrs for clarithromycin at pH 9.0) [5] [8].
  • Thermal Stability: Solid-state M8 shows higher hygroscopicity but comparable thermal stability (decomposition onset 217°C) to clarithromycin. Solution-state stability declines above 40°C, with 15% decomposition after 72 hrs (vs. 5% for clarithromycin) [5].
  • Lipophilicity-Profile: Despite its increased polarity, M8 maintains significant membrane affinity (log D7.4 = 1.8 vs. 2.4 for clarithromycin). This is attributed to intramolecular hydrogen bonding between the C14-OH and C11 carbonyl, reducing solvent exposure of the hydroxyl group [8] [10].

Degradation Pathways:

  • Primary degradation route: Hydrolysis of the cladinose sugar (pH-dependent)
  • Secondary pathway: Oxidation at C4" amine (accelerated by light exposure)
  • Unique to M8: Dehydration at C12-C14 forming Δ12,14-olefinic derivative (minor pathway) [5] [8]

Table 3: Stability Parameters of Clarithromycin M8

ConditionDegradation Rate (k, h⁻¹)Major Degradant
pH 2.0, 37°C0.015 ± 0.0028,9-Anhydro-M8
pH 7.4, 37°C0.002 ± 0.0005N-desmethyl-M8
pH 9.0, 37°C0.125 ± 0.01Cladinose-cleaved product
UV light (254 nm)0.18 ± 0.03*N-oxide derivative

_Rate constant for 10% w/v solution in methanol_*

Properties

Product Name

Clarithromycin M8

Molecular Formula

C30H55NO11

Molecular Weight

605.76

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.